molecular formula C27H22N4O5 B11584121 (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11584121
M. Wt: 482.5 g/mol
InChI Key: DJERWBVAMFIEGY-FBMGVBCBSA-N
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Description

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the cyano, ethoxyphenyl, and methoxyphenoxy groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents Compared to these compounds, (2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide may exhibit unique properties due to its specific combination of functional groups

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

(E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C27H22N4O5/c1-3-35-20-13-11-19(12-14-20)29-25(32)18(17-28)16-21-26(36-23-9-5-4-8-22(23)34-2)30-24-10-6-7-15-31(24)27(21)33/h4-16H,3H2,1-2H3,(H,29,32)/b18-16+

InChI Key

DJERWBVAMFIEGY-FBMGVBCBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4OC)C#N

Origin of Product

United States

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